Tribenzo[b,m,tuv]picene
Description
Structure
3D Structure
Properties
CAS No. |
83863-49-4 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[18.10.2.02,15.05,14.06,11.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),6,8,10,12,16,18,20(32),21,23,25,27,29-hexadecaene |
InChI |
InChI=1S/C32H18/c1-3-7-23-19(5-1)9-12-26-25(23)15-16-27-29-14-10-21-17-20-6-2-4-8-24(20)28-13-11-22(18-30(26)27)32(29)31(21)28/h1-18H |
InChI Key |
WNFITLYGBGPJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C5C=CC6=C7C5=C4C=CC7=CC8=CC=CC=C68 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tribenzo B,m,tuv Picene and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnections for Complex Fused Aromatic Cores
Retrosynthetic analysis is a foundational technique for planning the synthesis of complex molecules like tribenzo[b,m,tuv]picene. The core principle involves systematically deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For large, fused aromatic systems, strategic disconnections often involve breaking the molecule down at key C-C bonds that can be formed reliably in the forward synthesis.
A plausible retrosynthetic strategy for this compound would involve a late-stage oxidative cyclodehydrogenation (e.g., a Scholl reaction) to form the final C-C bonds and achieve the fully aromatic, planar system. This approach simplifies the immediate precursor to a less-fused, likely non-planar polycyclic structure. This precursor can then be further disconnected through bonds that could be formed via transition metal-catalyzed cross-coupling or annulation reactions.
Key strategic disconnections for a this compound-type structure might include:
Final Stage Disconnection: Breaking C-C bonds that can be formed via intramolecular oxidative dehydrogenation. This is often the most powerful step for creating multiple bonds and achieving the final planar aromatic system.
Intermediate Stage Disconnections: Cleaving the molecule into two or more large, functionalized aromatic fragments. These disconnections point to intermolecular bond-forming reactions such as Suzuki-Miyaura cross-coupling or palladium-catalyzed annulation reactions in the forward synthesis.
Precursor Simplification: Further breaking down the large fragments into smaller, more fundamental aromatic building blocks like substituted naphthalenes, phenanthrenes, or biphenyls.
This hierarchical approach allows for a convergent synthesis, where complex fragments are built separately and then combined, which is generally more efficient for assembling large molecular architectures.
Carbon-Carbon Bond Formation Strategies
The construction of the carbon skeleton of this compound and its analogs relies on powerful C-C bond formation reactions capable of assembling and fusing multiple aromatic rings with high precision.
Transition Metal-Catalyzed Annulation Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic structures. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed reactions are instrumental in building the extended frameworks of PAHs. One powerful strategy involves the annulative dimerization of smaller aromatic units. For instance, a method has been developed for the synthesis of PAHs from simple phenol (B47542) derivatives. This involves a palladium-catalyzed annulative dimerization of a phenylene triflate to create a partially fused, larger PAH. researchgate.net This intermediate can then be subjected to a final oxidative cyclization to yield the fully fused aromatic core. researchgate.net
Another sophisticated approach is the palladium-catalyzed [3+3] annulation, which constructs PAHs from two smaller aromatic fragments. This method has been successfully applied to the synthesis of various perylene (B46583) derivatives by the cross-coupling of dibrominated arenes (e.g., 1,8-dibromonaphthalene) with PAH boronic esters. beilstein-journals.org This strategy provides a modular and convergent route to complex fused systems.
| Reaction Type | Catalyst/Reagents | Description | Reference |
| Annulative Dimerization | PdCl₂, P(t-Bu)₃, K₂CO₃ | Dimerization of phenylene triflates via twofold C-H activation to form partially fused PAHs. | researchgate.net |
| [3+3] Annulation | Pd catalyst | Cross-coupling of dibrominated arenes with PAH boronic esters to construct larger PAH frameworks. | beilstein-journals.org |
The Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. Its mild conditions, high yields, and the commercial availability of a vast array of boronic acids make it exceptionally versatile. nih.govwikipedia.org For the synthesis of complex PAHs, this reaction is often employed in tandem or cascade sequences, where multiple C-C bonds are formed in a single operation.
Intramolecular Suzuki-Miyaura reactions are particularly powerful for the cyclization step in the synthesis of fused ring systems. jst.go.jpnih.gov In a typical strategy, a precursor molecule is synthesized containing both a boronic acid (or ester) and a halide on different parts of the molecule. The addition of a palladium catalyst then initiates an intramolecular coupling to form a new ring. By designing precursors with multiple coupling sites, complex, multi-ring systems can be constructed efficiently. This approach is instrumental in building the precursors for the final oxidative aromatization step.
| Catalyst System | Reactants | Key Feature | Reference |
| Palladium(0) complexes | Aryl/vinyl boronic acids and Aryl/vinyl halides | Formation of C(sp²)-C(sp²) bonds. | nih.gov |
| Polyurea microencapsulated Pd | Aryl bromides and boronic acids | Highly efficient under microwave irradiation, significantly reducing reaction times. | nih.govwikipedia.org |
| Pd(OAc)₂ / Ligand | Precursors with both boronic acid and halide moieties | Intramolecular cyclization to form fused rings. | jst.go.jpnih.gov |
Besides palladium, other transition metals can mediate powerful cycloaddition reactions for the construction of aromatic rings. The [2+2+2] cycloaddition of alkynes is a classic example, capable of forming a benzene (B151609) ring from three alkyne units in a single step. Iridium-catalyzed [2+2+2] cycloadditions have been shown to be highly effective and site-selective, allowing for the cyclization of tethered diyne units while preserving other peripheral alkyne groups for further functionalization. nih.gov
Zirconium-mediated reactions also provide unique pathways. For example, zirconacyclopentadienes can be used in cycloaddition reactions to form substituted pentacenes. wikipedia.org Another important strategy is the Diels-Alder, or [4+2] cycloaddition, reaction, which forms a six-membered ring. This reaction can be used to build a portion of a polycyclic system, which is then aromatized. The Diels-Alder reaction of various dienophiles into the bay regions of existing PAHs, such as perylene, is a powerful strategy for core expansion, leading to larger nanographene structures. nih.gov
| Metal/Method | Reaction Type | Description | Reference |
| Iridium (Ir) | [2+2+2] Cycloaddition | Site-selective cyclization of tethered diynes to form highly functionalized aromatic rings. | nih.gov |
| Zirconium (Zr) | Cycloaddition | Formation of zirconacyclopentadienes, which can be further reacted to form fused aromatic systems. | wikipedia.org |
| Diels-Alder | [4+2] Cycloaddition | Construction of six-membered rings by reacting a diene with a dienophile, often used for π-extension of existing PAHs. | nih.gov |
Oxidative Cyclodehydrogenation Protocols
The final and often most critical step in the synthesis of large, fully benzenoid PAHs is the planarization and aromatization of a non-aromatic, flexible precursor. This is typically achieved through oxidative cyclodehydrogenation, a process that forms multiple C-C bonds intramolecularly through the removal of hydrogen atoms.
The Scholl reaction is the most prominent example of this type of transformation. It involves treating a polycyclic precursor with a strong Lewis acid, often in the presence of an oxidant. A common reagent system is iron(III) chloride (FeCl₃), which serves as both the Lewis acid and the oxidant. researchgate.net This reaction is a powerful tool for creating large nanographene structures from appropriately designed precursors. researchgate.net
For example, the synthesis of the complex PAH dibenzo[hi,st]ovalene (DBOV), a highly luminescent nanographene, employs a final cyclodehydrogenation step. nih.govacs.org An efficient synthetic route to DBOV utilizes a photochemical cyclodehydroiodination (PCDHI), which demonstrates an alternative to the traditional Lewis acid-mediated Scholl reaction. researchgate.netacs.org This light-induced method can be milder and offer different selectivity. The choice of oxidant and reaction conditions is critical to avoid unwanted side reactions and achieve a clean cyclization to the desired target.
| Method | Reagents | Application | Reference |
| Scholl Reaction | FeCl₃, AlCl₃, MoCl₅ | Intramolecular C-C bond formation to fuse aromatic rings and form large PAHs. | researchgate.net |
| Photochemical Cyclodehydroiodination (PCDHI) | Light (hν) | Intramolecular cyclization of iodo-substituted precursors; often a milder alternative to the Scholl reaction. | researchgate.netacs.org |
Scholl Reaction Applications in Extended π-Systems
The Scholl reaction is a key transformation in the synthesis of large, complex PAHs and nanographenes. nih.gov It is an oxidative cyclodehydrogenation process that forms aryl-aryl bonds, typically in the presence of a Lewis acid and an oxidant. wikipedia.org This reaction is particularly valuable for intramolecular cyclizations of appropriately designed precursor molecules, allowing for the "zipping up" of multiple aromatic units in a single step to create extended, planarized systems. nih.gov
For the synthesis of this compound and its analogs, the Scholl reaction provides a powerful tool for the final planarization step from a more flexible, non-planar precursor. A variety of reagents can be employed to effect the Scholl reaction, with the choice of oxidant and Lewis acid being critical to the success and selectivity of the transformation. Common systems include iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov
The application of the Scholl reaction in the synthesis of extended π-systems is highlighted by its ability to overcome significant steric strain to form highly congested aromatic structures. acs.org This is particularly relevant for the construction of curved or twisted PAHs, where the reaction forces aromatic rings into close proximity. acs.org The efficiency of the Scholl reaction in these contexts depends heavily on the reaction conditions and the electronic nature of the starting materials.
| Oxidant/Lewis Acid System | Typical Substrates | Key Features |
|---|---|---|
| FeCl₃ in CH₂Cl₂/CH₃NO₂ | Oligophenylene precursors | Acts as both oxidant and Lewis acid; readily available. nih.gov |
| DDQ / CF₃SO₃H | Sterically hindered precursors | Powerful oxidizing system capable of overcoming high activation barriers. researchgate.net |
| AlCl₃ / NaCl at high temperatures | Benzoylnaphthalenes | Harsh conditions, suitable for robust precursors. nih.gov |
Mechanistic Investigations of Cyclization Pathways
The precise mechanism of the Scholl reaction has been a subject of considerable debate, with evidence supporting multiple pathways depending on the substrate and reaction conditions. researchgate.net The two most commonly proposed mechanisms are the radical cation pathway and the arenium ion pathway. wikipedia.orgresearchgate.net
In the radical cation pathway , the reaction is initiated by the one-electron oxidation of the aromatic substrate to form a radical cation. This radical cation then attacks a neutral aromatic ring, leading to the formation of a new carbon-carbon bond and a new radical cation, which subsequently undergoes deprotonation and further oxidation to yield the final aromatic product. wikipedia.org
In the arenium ion pathway , the reaction begins with the protonation of an aromatic ring by a strong acid to form an arenium ion (a sigma complex). This electrophilic species then attacks another aromatic ring in a manner analogous to a Friedel-Crafts reaction. Subsequent deprotonation and oxidation lead to the formation of the new aryl-aryl bond. wikipedia.org
Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the energetics of these pathways for specific substrates. researchgate.net These studies suggest that the operative mechanism can be influenced by factors such as the oxidation potential of the substrate and the acidity of the reaction medium. For some systems, a combination of both pathways may be operative. Understanding these mechanistic details is crucial for predicting the outcome of Scholl reactions and for designing precursors that will cyclize in a desired manner. researchgate.net
Radical Bicyclization Cascades for Fused Heterocyclic Analogs
While the Scholl reaction is a powerful tool for the synthesis of all-carbon aromatic systems, the construction of fused heterocyclic analogs of this compound often requires different synthetic strategies. Radical bicyclization cascades have emerged as a potent method for the synthesis of complex polyheterocycles. nih.govbeilstein-journals.org These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations, often in a domino fashion, to rapidly build up complex ring systems. researchgate.netrsc.org
This methodology is particularly useful for creating nitrogen-containing polycyclic systems. nih.gov For instance, a radical can be generated on a side chain attached to a nitrogen heterocycle. This radical can then attack an adjacent aromatic or heteroaromatic ring, initiating a cascade of cyclizations that ultimately leads to a fused, polycyclic structure. nih.gov The use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) is common in these transformations. nih.gov
The key advantage of radical cascade reactions is their ability to form multiple bonds in a single synthetic operation, often with high levels of stereocontrol. wikipedia.org By carefully designing the precursor molecule, it is possible to control the regioselectivity of the cyclization steps, leading to the desired heterocyclic analog of a large PAH. nih.gov This approach offers a complementary strategy to traditional cyclization methods for accessing novel heteroatom-doped nanographene structures.
Construction of Highly Congested and Strain-Inducing Architectures
The synthesis of highly congested and strained polycyclic aromatic hydrocarbons is a significant challenge in organic chemistry. researchgate.net These molecules often exhibit unique photophysical and electronic properties due to the distortion of their π-systems from planarity. rsc.org The construction of such architectures, including those related to this compound, often relies on forcing aromatic rings into close proximity, leading to significant van der Waals strain.
One strategy to achieve this is through the use of rigid molecular scaffolds that pre-organize aromatic units in a congested arrangement. Subsequent cyclodehydrogenation, often via the Scholl reaction, can then stitch these units together, locking the molecule into a strained conformation. acs.org The success of such reactions often depends on the ability of the reaction conditions to overcome the high activation energy associated with the formation of the strained product. acs.org
An alternative approach involves the synthesis of molecules containing non-hexagonal rings, such as five- or seven-membered rings, which can induce curvature in the aromatic framework. rsc.org While not directly analogous to the all-benzenoid structure of this compound, the principles learned from the synthesis of these curved "buckybowls" and saddle-shaped molecules are applicable to the design of strained aromatic systems. rsc.org These synthetic efforts push the boundaries of what is structurally possible and provide access to novel carbon-rich materials with unique topologies. researchgate.net
Functionalization and Derivatization Strategies for Tailored Structures
To modulate the properties of this compound and its analogs for specific applications, the introduction of functional groups onto the aromatic core is essential. nih.gov This can be achieved through either the functionalization of the final PAH or by carrying functionalized precursors through the synthetic sequence.
Regioselective Substitution and Post-Synthetic Modification
The direct functionalization of large, often poorly soluble PAHs presents a significant challenge due to the low reactivity of the C-H bonds and the potential for multiple isomers to form. nih.govnih.gov However, late-stage functionalization is a highly desirable strategy as it allows for the diversification of a common core structure. nih.gov
One approach to achieve regioselectivity is through directed C-H activation, where a directing group guides a catalyst to a specific position on the aromatic ring. While challenging for large PAHs, this strategy has been successfully applied to smaller aromatic systems. A more common strategy for large PAHs is electrophilic aromatic substitution, such as halogenation. The introduction of bromine or chlorine atoms can provide a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), to introduce new carbon-carbon bonds. pharmacyfreak.com
Post-synthetic modification can also involve the transformation of functional groups that are already present on the PAH. rsc.orgnih.gov For example, if a precursor bearing ester or ketone functionalities is used in the synthesis, these groups can be subsequently modified in the final product. The challenge often lies in finding reaction conditions that are compatible with the sensitive electronic nature and limited solubility of the large PAH core. nih.gov
Introduction of Electron-Donating and Electron-Withdrawing Moieties
The electronic properties of this compound can be significantly tuned by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.gov EDGs, such as alkoxy (-OR) or amino (-NR₂) groups, increase the electron density of the π-system, which generally raises the energy of the highest occupied molecular orbital (HOMO) and lowers the ionization potential. rsc.org Conversely, EWGs, such as cyano (-CN), nitro (-NO₂), or carbonyl (-C=O) groups, decrease the electron density of the π-system, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and increasing the electron affinity. rsc.org
The introduction of these groups can be accomplished by using functionalized building blocks in the synthesis of the PAH precursor. nih.gov For example, a substituted phenylboronic acid could be used in a Suzuki coupling to construct a precursor that already contains the desired functional group. This approach avoids the challenges of direct functionalization on the final PAH. The strategic placement of EDGs and EWGs can lead to molecules with interesting charge-transfer properties, making them suitable for applications in organic electronics. nih.govresearchgate.net
| Functional Group | Electronic Effect | Impact on Molecular Orbitals | Potential Applications |
|---|---|---|---|
| Alkoxy (-OR) | Electron-donating | Raises HOMO and LUMO energies nih.gov | Organic light-emitting diodes (OLEDs), hole-transport materials |
| Amino (-NR₂) | Strongly electron-donating | Significantly raises HOMO and LUMO energies nih.gov | Sensors, redox-active materials |
| Cyano (-CN) | Electron-withdrawing | Lowers HOMO and LUMO energies rsc.org | Electron-transport materials, n-type semiconductors |
| Nitro (-NO₂) | Strongly electron-withdrawing | Significantly lowers HOMO and LUMO energies rsc.org | Acceptor materials in organic photovoltaics |
Spectroscopic Characterization for Structural Elucidation and Theoretical Validation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of complex organic molecules in solution. For a large, polycyclic system like Tribenzo[b,m,tuv]picene, with numerous protons and carbons in similar chemical environments, one-dimensional (1D) NMR spectra are often insufficient due to significant signal overlap. Advanced two-dimensional (2D) NMR techniques are therefore essential for complete structural assignment.
To unravel the complex proton and carbon framework of this compound, a suite of 2D NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon-hydrogen pairs, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations are crucial for piecing together the fused aromatic ring system.
For a molecule with potential for non-planar conformations, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the spatial proximity of protons, helping to define its stereochemical features.
Hypothetical ¹H and ¹³C NMR Data for this compound: Due to the absence of published experimental data for this compound, the following table is a hypothetical representation for illustrative purposes.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |
| H-1/C-1 | 8.12 (d) | 128.5 | C-2, C-3, C-18b |
| H-2/C-2 | 7.65 (t) | 126.9 | C-1, C-3, C-18a |
| H-3/C-3 | 8.05 (d) | 129.1 | C-1, C-2, C-4 |
| H-4/C-4 | 8.98 (s) | 131.2 | C-3, C-4a, C-5 |
| H-5/C-5 | 8.21 (d) | 128.8 | C-4, C-6, C-6a |
| H-6/C-6 | 7.72 (t) | 127.3 | C-5, C-6a, C-7 |
To validate the assignments made from experimental NMR data, computational methods are employed to predict the ¹H and ¹³C chemical shifts. rsc.orgnih.gov Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that can be correlated with the experimental spectrum. rsc.org This correlation is a powerful tool for confirming the proposed structure and resolving any ambiguities in the spectral assignments of complex PAHs. rsc.orgnih.govnih.gov The accuracy of these predictions is continually improving with the development of more sophisticated computational models. arxiv.orgoup.com
Hypothetical Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts: This table illustrates how experimental data would be compared with theoretical predictions.
| Carbon Position | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| C-1 | 128.5 | 128.9 | -0.4 |
| C-2 | 126.9 | 127.1 | -0.2 |
| C-3 | 129.1 | 129.5 | -0.4 |
| C-4 | 131.2 | 131.0 | +0.2 |
| C-4a | 130.8 | 130.6 | +0.2 |
| C-5 | 128.8 | 129.2 | -0.4 |
X-ray Crystallography for Precise Molecular Geometry Determination
While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution. This technique is crucial for precisely defining bond lengths, bond angles, and any deviations from planarity in the this compound molecule.
A single-crystal X-ray diffraction study of this compound would reveal its preferred conformation in the crystalline form. For large PAHs, slight twists or helical character in the aromatic backbone are not uncommon. The crystal structure would also elucidate the packing motif, which describes how individual molecules arrange themselves in the crystal lattice. Common motifs for PAHs include herringbone, pi-stacking, and other arrangements that maximize van der Waals interactions.
The detailed analysis of the crystal structure allows for the identification of specific intermolecular interactions that govern the supramolecular assembly. These can include C-H···π interactions, and π-π stacking interactions. The nature and geometry of these interactions are fundamental to understanding the material's properties.
Hypothetical Crystallographic Data for this compound: The following data is a hypothetical representation of what might be obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.234 |
| b (Å) | 8.987 |
| c (Å) | 18.543 |
| β (°) | 98.76 |
| Volume (ų) | 2509.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.354 |
| R-factor | 0.045 |
High-Resolution Mass Spectrometry for Molecular Composition Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can provide an exact molecular formula. This is particularly important for new compounds to distinguish them from isomers or compounds with very similar masses. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used to generate ions of this compound for analysis.
Hypothetical High-Resolution Mass Spectrometry Data for this compound:
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |
| [M+H]⁺ | 427.1481 | 427.1475 | -1.4 |
| [M]⁺ | 426.1403 | 426.1398 | -1.2 |
Supramolecular Assembly and Host Guest Chemistry of Tribenzo B,m,tuv Picene Scaffolds
Non-Covalent Interaction Motifs in Self-Assembly
The self-assembly of Tribenzo[b,m,tuv]picene and its derivatives into ordered supramolecular structures is orchestrated by a delicate interplay of various non-covalent forces. These interactions, while individually weak, collectively provide the thermodynamic driving force for the spontaneous organization of molecules into stable, well-defined assemblies. The geometry and electronic nature of the this compound core are pivotal in determining the strength and directionality of these interactions.
π-π Stacking Interactions in Extended Aromatic Systems
At the heart of the self-assembly of this compound lies the powerful influence of π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-orbitals of adjacent aromatic rings. In extended aromatic systems like this compound, the large surface area of the delocalized electron cloud leads to significant attractive forces, promoting the face-to-face arrangement of molecules.
| Interaction Type | Typical Distance (Å) | Key Features | Influence on Assembly |
|---|---|---|---|
| π-π Stacking | 3.3 - 3.8 | Face-to-face or parallel-displaced arrangement of aromatic rings. | Primary driving force for the one-dimensional growth of columnar structures. |
Hydrogen Bonding and Electrostatic Forces in Molecular Organization
While π-π stacking often dominates the self-assembly of planar aromatic molecules, the introduction of functional groups capable of hydrogen bonding can provide enhanced directionality and stability to the supramolecular architecture. By strategically modifying the periphery of the this compound scaffold with moieties such as amides, carboxylic acids, or hydroxyl groups, it is possible to introduce specific and directional hydrogen bond interactions.
Van der Waals and Hydrophobic Interactions
In aqueous environments, hydrophobic interactions become a dominant driving force for self-assembly. The thermodynamically unfavorable interaction between the nonpolar aromatic surface of this compound and water molecules leads to the aggregation of the aromatic units to minimize their contact with the solvent. This "hydrophobic effect" is a key principle in the formation of micelles, vesicles, and other supramolecular structures in aqueous media and is often a primary factor in the initial stages of aggregation, which is then further stabilized by more specific interactions like π-π stacking.
Design Principles for Programmed Self-Assembly
The ability to predict and control the outcome of a self-assembly process is a central goal in supramolecular chemistry. For this compound scaffolds, this involves the rational design of molecular building blocks where the type, strength, and directionality of non-covalent interactions are carefully engineered to produce a desired supramolecular architecture.
Directional and Non-Directional Second-Order Interactions
The successful design of programmed self-assembly hinges on the strategic combination of both directional and non-directional interactions. Directional interactions, such as hydrogen bonds and certain types of π-π stacking (e.g., those influenced by specific electronic patterns), provide the necessary specificity to guide the assembly process along a predetermined path. They act as the "code" that dictates the final, ordered structure.
Engineering Component Interactions for Desired Architectures
The rational design of self-assembling systems based on this compound involves a multi-faceted approach to engineering intermolecular interactions. This can be achieved through several strategies:
Functional Group Modification: The introduction of specific functional groups onto the this compound core is the most direct way to control intermolecular interactions. For example, attaching long alkyl chains can enhance solubility in organic solvents and introduce van der Waals interactions that influence packing. Conversely, incorporating hydrogen-bonding moieties can lead to the formation of extended networks.
Solvent Effects: The choice of solvent can have a profound impact on the self-assembly process by modulating the strength of non-covalent interactions. Polar solvents can weaken hydrogen bonds, while nonpolar solvents can enhance them. The hydrophobic effect is, by its nature, most prominent in aqueous solutions.
Through the careful consideration and manipulation of these factors, it is possible to program the self-assembly of this compound-based molecules into a variety of supramolecular architectures, including nanofibers, nanotubes, and crystalline solids with tailored properties.
| Design Principle | Controlling Factors | Resulting Supramolecular Feature | Example |
|---|---|---|---|
| Directional Interactions | Hydrogen bond donors/acceptors, specific π-π stacking geometries | Ordered, predictable structures | Formation of a 2D sheet through amide hydrogen bonding. |
| Non-Directional Interactions | Van der Waals forces, hydrophobic effects | Overall stability and aggregation | Aggregation of alkyl-substituted derivatives in a nonpolar solvent. |
| Component Engineering | Functional group modification, molecular shape, solvent choice | Tailored architectures and properties | Introducing chiral substituents to induce helical self-assembly. |
Scientific Literature Lacks Data on Supramolecular and Host-Guest Chemistry of this compound
Despite a thorough search of available scientific databases and literature, there is a notable absence of published research on the supramolecular assembly, host-guest chemistry, and integration into metal-organic or covalent organic frameworks of the specific chemical compound this compound.
While the broader field of supramolecular chemistry extensively investigates large polycyclic aromatic hydrocarbons (PAHs) for their potential in creating novel materials and systems, this compound does not appear to be a subject of these studies. Consequently, the specific data required to populate the outlined article on its self-assembled nanostructures, supramolecular polymers, host-guest complexation, and role in MOF and COF design is not available in the current body of scientific knowledge.
General research on large PAHs indicates a rich and diverse exploration of their π-π stacking interactions, which drive self-assembly into various architectures. Scientists have successfully utilized other large PAHs to construct complex nanostructures, liquid crystalline phases, and functional host-guest systems. Furthermore, the incorporation of various π-conjugated molecules as linkers or guests in MOFs and COFs is a well-established strategy for developing materials with tailored electronic and porous properties.
However, the specific application and study of this compound within these contexts have not been documented in peer-reviewed literature. As a result, there is no data to support a detailed discussion on the formation of its supramolecular architectures or its integration into porous crystalline frameworks as per the requested outline. The scientific community has yet to explore or report on the unique properties and behaviors that this compound might exhibit in these advanced material applications.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information focusing solely on this compound.
Tribenzo B,m,tuv Picene As a Molecular Building Block for Advanced Materials Design
Rational Design of Organic Semiconductors
The rational design of organic semiconductors hinges on the fundamental understanding of how molecular structure dictates the macroscopic electronic properties of the material. For a large, planar PAH like Tribenzo[b,m,tuv]picene, its inherent π-conjugated system would be the primary feature of interest.
Structure-Charge Transport Relationships in π-Conjugated Systems
In π-conjugated systems, the mobility of charge carriers (electrons or holes) is intrinsically linked to the degree of orbital overlap between adjacent molecules. A well-designed organic semiconductor should facilitate efficient charge hopping or band-like transport. The extensive aromatic system of this compound would theoretically provide a large surface area for π-π interactions, which is a prerequisite for good charge transport. However, without experimental data or computational modeling, the actual charge carrier mobility remains speculative.
Engineering Molecular Geometry for Enhanced Intermolecular Orbital Overlaps
The geometry of a molecule plays a critical role in how it packs in the solid state, which in turn determines the extent of intermolecular orbital overlap. For this compound, its planarity would be a key factor. Chemical modifications, such as the introduction of specific functional groups, could be used to tune its stacking behavior (e.g., herringbone vs. π-stacking), thereby optimizing the pathways for charge transport. Research on other large PAHs has demonstrated that even subtle changes to the molecular periphery can have a profound impact on solid-state packing and, consequently, on electronic properties.
Impact of Molecular Ordering on Electronic Pathways
The degree of molecular ordering, from amorphous to polycrystalline to single-crystalline, creates different electronic pathways. Highly ordered structures, such as co-facial π-stacks, generally lead to more efficient charge transport along the stacking direction. The rigid structure of this compound would likely favor the formation of ordered domains, although the specific morphology would depend on processing conditions. The anisotropy of charge transport would also be a critical parameter to investigate, as is common for discotic liquid crystals and other large PAHs.
Design of Proton-Dopable Organic Semiconductors
Proton doping is a mechanism to increase the charge carrier concentration in organic semiconductors. This typically requires the presence of heteroatoms (like nitrogen) that can be reversibly protonated. As an unsubstituted hydrocarbon, this compound would not be directly amenable to proton doping. To impart this functionality, it would need to be chemically modified to include basic sites. The design of such derivatives would involve synthetic chemistry to introduce nitrogen or other suitable atoms into the aromatic core or as peripheral substituents.
Donor-Acceptor (D-A) Systems in Photocatalysis
Donor-acceptor systems are a cornerstone of modern photocatalyst design, enabling efficient charge separation upon photoexcitation, which is crucial for driving chemical reactions.
Design of Bimodal Photocatalysts with Balanced Redox Potentials
A bimodal photocatalyst can act as both an oxidizing and a reducing agent in its excited state. This requires a careful balance of the material's redox potentials. To utilize this compound in such a system, it could be functionalized to act as either the electron donor or acceptor. For instance, attaching electron-donating groups would lower its oxidation potential, making it a better donor. Conversely, adding electron-withdrawing groups would make it a better acceptor. The large, delocalized π-system of the this compound core would serve to stabilize the resulting charge-separated state, a desirable feature for efficient photocatalysis. However, without knowledge of the specific redox potentials of this compound and its derivatives, the design of such photocatalysts remains a theoretical exercise.
Role of Excited State Conformations in Photocatalytic Activity
The photocatalytic activity of polycyclic aromatic hydrocarbons is intrinsically linked to the geometry of their excited states. Upon absorption of light, a molecule like this compound transitions to an excited state, which can have a different three-dimensional conformation compared to its ground state. This change in shape can significantly influence its ability to participate in electron transfer processes, which are the cornerstone of photocatalysis.
For related PAH systems, it has been observed that transitions from a planar ground state to a more bent or twisted excited state can impact the efficiency of photocatalytic reactions. These conformational changes can affect the overlap of molecular orbitals involved in charge separation and recombination, thereby dictating the lifetime and reactivity of the excited state. Understanding the specific excited state dynamics and conformational changes of this compound would be crucial for optimizing its performance as a photocatalyst.
Modulating Optical and Photoredox Properties through Structural Variation
The optical and photoredox properties of this compound can be finely tuned through strategic chemical modifications. The introduction of various functional groups onto the core aromatic structure can alter its electronic properties, thereby influencing its light absorption and emission characteristics, as well as its reduction and oxidation potentials.
For instance, the addition of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the energy of the absorbed photons (color) and the driving force for electron transfer in photocatalytic cycles. The table below illustrates hypothetical effects of different substituent groups on the photophysical properties of a PAH like this compound, based on established principles in materials chemistry.
| Substituent Group | Effect on Absorption Maximum (λmax) | Effect on Emission Maximum (λem) | Effect on Redox Potential |
| Electron-Donating (e.g., -OCH3, -NH2) | Red-shift (to longer wavelengths) | Red-shift | Lower oxidation potential |
| Electron-Withdrawing (e.g., -CN, -NO2) | Blue-shift (to shorter wavelengths) | Blue-shift | Higher oxidation potential |
| Extended π-conjugation (e.g., adding phenyl rings) | Significant red-shift | Significant red-shift | Narrower HOMO-LUMO gap |
Luminescent Materials Design
The inherent fluorescence of polycyclic aromatic hydrocarbons makes them attractive candidates for the design of novel luminescent materials for applications such as organic light-emitting diodes (OLEDs) and sensors.
Strategies for Tuning Emission Wavelength and Quantum Yield
The emission color (wavelength) and brightness (quantum yield) of this compound-based materials can be controlled through several strategies. As mentioned previously, chemical functionalization is a primary tool. Additionally, controlling the rigidity of the molecular structure can impact the quantum yield. Molecules that are conformationally flexible tend to lose energy through non-radiative pathways (vibrations and rotations), leading to lower fluorescence quantum yields. By designing more rigid derivatives of this compound, these non-radiative decay pathways can be suppressed, enhancing the brightness of the emission.
Influence of Molecular Aggregation on Photoluminescence
In the solid state or in concentrated solutions, PAHs like this compound have a strong tendency to aggregate due to intermolecular π-π stacking interactions. This aggregation can have a profound effect on their photoluminescent properties. Often, aggregation leads to a phenomenon known as aggregation-caused quenching (ACQ), where the fluorescence intensity is significantly reduced. However, by carefully designing the molecular structure to control the packing in the aggregated state, it is possible to achieve aggregation-induced emission (AIE), where the molecules become more emissive upon aggregation. For this compound, understanding and controlling the aggregation behavior would be key to developing highly efficient solid-state luminescent materials.
Bio-Inspired Supramolecular Systems
Nature provides a rich source of inspiration for the design of complex and functional molecular systems. The principles of self-assembly observed in biological systems can be applied to molecules like this compound to create novel supramolecular architectures with advanced functions.
Mimicking Natural Self-Assembly Processes
Biological systems rely on a combination of weak, non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions to build intricate and highly ordered structures. By incorporating functional groups capable of these interactions onto the this compound core, it is possible to program these molecules to self-assemble into desired nanostructures, such as nanofibers, vesicles, or ordered films. These bio-inspired self-assembly strategies could be used to create materials for applications in areas like drug delivery, tissue engineering, and molecular electronics. The precise control over the molecular architecture afforded by self-assembly is a powerful tool for creating materials with tailored properties.
Peptide-Modulated Self-Assembly
Extensive searches of scientific literature and research databases did not yield specific studies on the peptide-modulated self-assembly of this compound. This indicates that the functionalization of this particular polycyclic aromatic hydrocarbon with peptides to control its assembly into advanced materials is a novel area of research that has not yet been extensively explored or reported in publicly available literature.
While there is a significant body of research on the self-assembly of peptides and their use in directing the organization of various molecules, including other polycyclic aromatic hydrocarbons (PAHs), direct experimental data, detailed research findings, or established protocols specifically involving this compound are not available. The principles of peptide self-assembly are often guided by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Aromatic amino acids within a peptide sequence can, in principle, interact with the π-system of a molecule like this compound, potentially influencing its aggregation and the morphology of the resulting nanostructures.
However, without specific research, any discussion of the peptide-modulated self-assembly of this compound would be purely speculative. Therefore, no detailed research findings or data tables can be presented. The exploration of conjugating peptides to this compound to control its self-assembly remains a prospective field for future investigation in materials science.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes for Scalable Production
A significant hurdle in the study and application of complex PAHs is the difficulty in producing them in sufficient quantities. Current synthetic methods are often multi-step, low-yield, and produce significant waste. Future research will focus on developing novel, efficient, and scalable synthetic routes.
Key Research Thrusts:
Catalyst Development: The design of new catalysts, potentially based on palladium or other transition metals, could enable more direct and selective C-H activation and C-C bond formation, reducing the number of synthetic steps.
Flow Chemistry: Implementing continuous flow chemistry processes could allow for safer, more controlled, and scalable production compared to traditional batch methods. This approach can also enable the synthesis of intermediates that are unstable in batch conditions.
Green Chemistry Approaches: The use of greener solvents, reducing the reliance on halogenated compounds, and designing reactions with higher atom economy will be crucial for sustainable production.
| Synthetic Strategy | Potential Advantages | Challenges |
| Palladium/Norbornene Catalysis | High efficiency in forming multiple C-C bonds in a single cascade. | Catalyst stability, substrate scope, and removal of the catalyst from the final product. |
| On-Surface Synthesis | Atomically precise structures on conductive surfaces. | Scalability is a major limitation; characterization requires specialized equipment. |
| Photocatalytic Cyclization | Mild reaction conditions using visible light. | Quantum yields can be low; side reactions may occur. |
Integration with Quantum Computing for Advanced Electronic Structure Prediction
The large number of electrons and the complex electronic interactions in molecules like Tribenzo[b,m,tuv]picene make their electronic structure incredibly difficult to model accurately with classical computers. Quantum computing offers a promising avenue to overcome these limitations. nist.govvulcanchem.com
Prospective Applications:
Accurate Energy Level Calculation: Quantum algorithms like the Variational Quantum Eigensolver (VQE) could provide highly accurate calculations of the ground and excited state energies, which are crucial for predicting optical and electronic properties. chemeo.comoptica.org
Simulating Electron Dynamics: Understanding how electrons move through the molecule upon photoexcitation is key to designing efficient organic solar cells and light-emitting diodes. Quantum computers could simulate these dynamics with unprecedented accuracy.
Exploring Quantum Interference: The intricate network of π-orbitals in this compound can lead to quantum interference effects that influence charge transport. Quantum simulations can map these effects in detail.
Exploration of this compound in Quantum Materials
The unique electronic properties of large PAHs make them ideal candidates for integration into next-generation quantum materials.
Potential Research Areas:
Topological Insulators: The specific symmetries and electronic band structures of molecular assemblies of this compound could potentially be engineered to create organic topological insulators, where electricity flows without resistance along the edges.
Single-Photon Emitters: By introducing specific defects or functional groups into the this compound structure, it may be possible to create single-photon emitters, which are fundamental components of quantum communication and computing technologies.
Molecular Spintronics: The spin properties of electrons in these molecules could be harnessed for spintronic devices, where information is encoded in the spin of electrons rather than their charge.
Harnessing Dynamic Supramolecular Systems for Adaptive Functionality
Self-assembly of this compound units into larger, ordered structures through non-covalent interactions (supramolecular chemistry) can lead to materials with adaptive and responsive properties.
Future Directions:
Self-Healing Materials: By incorporating reversible bonds between this compound units, it may be possible to create materials that can spontaneously repair damage.
Chemosensors: The fluorescence of this compound is likely to be sensitive to its local environment. Supramolecular assemblies could be designed to change their fluorescence in the presence of specific molecules, acting as highly sensitive chemical sensors.
Stimuli-Responsive Systems: These materials could be designed to change their properties (e.g., color, conductivity) in response to external stimuli such as light, heat, or an electric field.
Machine Learning and AI in Accelerated Materials Discovery and Design for this compound Derivatives
The chemical space of possible derivatives of this compound is vast. Machine learning (ML) and artificial intelligence (AI) can significantly accelerate the process of discovering new derivatives with desired properties. chemicalbook.comresearchgate.net
Methodologies and Goals:
High-Throughput Virtual Screening: ML models can be trained on existing data to predict the properties of new, hypothetical molecules, allowing researchers to screen millions of potential derivatives computationally and identify the most promising candidates for synthesis.
Inverse Design: Instead of predicting the properties of a given molecule, inverse design algorithms start with the desired properties and work backward to suggest the molecular structures that are most likely to exhibit them.
Predictive Synthesis: AI tools can also be used to predict the most efficient synthetic routes for novel derivatives, saving significant time and resources in the lab.
| AI/ML Application | Objective | Anticipated Outcome |
| Generative Models | Design novel this compound derivatives with optimized electronic properties. | Identification of candidate molecules with enhanced charge mobility or specific light absorption characteristics. |
| Bayesian Optimization | Efficiently explore the chemical space to find derivatives with multiple desired properties simultaneously. | Discovery of multi-functional materials for applications like emissive solar cells. |
| Natural Language Processing | Extract synthesis information from scientific literature to suggest reaction pathways. | Accelerated development of synthetic routes for newly designed molecules. |
Q & A
Q. How should researchers statistically validate anomalous results in Tribenzo[b,m,t]uvpicene studies?
Q. What guidelines ensure clarity in presenting chemical structures and data for Tribenzo[b,m,t]uvpicene publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
